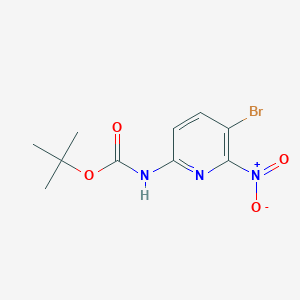
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H14N4 It is a derivative of nicotinonitrile, featuring a piperazine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 3-methylpiperazine. One common method includes the following steps :
Reactants: 6-chloronicotinonitrile and 3-methylpiperazine.
Solvent: N,N-dimethylformamide (DMF).
Base: Triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for 14 hours. A white precipitate of triethylamine hydrochloride forms during the reaction.
Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The presence of the nitrile group allows for potential cyclization reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperazine ring and nitrile group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile
- 6-(3-Methylpiperazin-1-yl)quinolinonitrile
Uniqueness
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is unique due to its specific substitution pattern and the presence of both a piperazine ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
6-(3-methylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3 |
Clé InChI |
USAKGOYBWIQOPV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C2=NC=C(C=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,2,4-oxadiazol-5-yl)-](/img/structure/B8788539.png)

![Methyl 6-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788555.png)



![Methyl 5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8788576.png)





